molecular formula C18H10BrF3N2O3S B4295017 (5Z)-5-[(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-IMINO-3-[2-(TRIFLUOROMETHYL)PHENYL]-1,3-THIAZOLIDIN-4-ONE

(5Z)-5-[(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-IMINO-3-[2-(TRIFLUOROMETHYL)PHENYL]-1,3-THIAZOLIDIN-4-ONE

Cat. No.: B4295017
M. Wt: 471.2 g/mol
InChI Key: OIHKRADVOLFMHT-QQEYPCJJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5Z)-5-[(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-IMINO-3-[2-(TRIFLUOROMETHYL)PHENYL]-1,3-THIAZOLIDIN-4-ONE is a complex organic compound that features a unique combination of functional groups, including a brominated benzodioxole, a trifluoromethyl phenyl group, and a thiazolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-IMINO-3-[2-(TRIFLUOROMETHYL)PHENYL]-1,3-THIAZOLIDIN-4-ONE typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety.

    Reduction: Reduction reactions can occur at the imino group, converting it to an amine.

    Substitution: The bromine atom on the benzodioxole ring can be substituted with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.

Major Products

    Oxidation: Products include oxidized derivatives of the benzodioxole ring.

    Reduction: The major product is the corresponding amine.

    Substitution: Substituted benzodioxole derivatives are formed.

Scientific Research Applications

Chemistry

The compound is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.

Biology

In biological research, it is studied for its potential as an enzyme inhibitor and its interactions with various biomolecules.

Medicine

The compound has shown promise in medicinal chemistry as a potential therapeutic agent due to its unique structural features and biological activity .

Industry

In the industrial sector, it is used in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of (5Z)-5-[(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-IMINO-3-[2-(TRIFLUOROMETHYL)PHENYL]-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function . The trifluoromethyl group enhances its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (5Z)-5-[(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-IMINO-3-[2-(TRIFLUOROMETHYL)PHENYL]-1,3-THIAZOLIDIN-4-ONE lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of the brominated benzodioxole and the trifluoromethyl phenyl group enhances its reactivity and binding affinity, making it a valuable compound for various applications.

Properties

IUPAC Name

(5Z)-5-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-2-imino-3-[2-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10BrF3N2O3S/c19-11-7-14-13(26-8-27-14)5-9(11)6-15-16(25)24(17(23)28-15)12-4-2-1-3-10(12)18(20,21)22/h1-7,23H,8H2/b15-6-,23-17?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIHKRADVOLFMHT-QQEYPCJJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)C=C3C(=O)N(C(=N)S3)C4=CC=CC=C4C(F)(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C(=C2)/C=C\3/C(=O)N(C(=N)S3)C4=CC=CC=C4C(F)(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10BrF3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5Z)-5-[(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-IMINO-3-[2-(TRIFLUOROMETHYL)PHENYL]-1,3-THIAZOLIDIN-4-ONE
Reactant of Route 2
(5Z)-5-[(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-IMINO-3-[2-(TRIFLUOROMETHYL)PHENYL]-1,3-THIAZOLIDIN-4-ONE
Reactant of Route 3
(5Z)-5-[(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-IMINO-3-[2-(TRIFLUOROMETHYL)PHENYL]-1,3-THIAZOLIDIN-4-ONE
Reactant of Route 4
(5Z)-5-[(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-IMINO-3-[2-(TRIFLUOROMETHYL)PHENYL]-1,3-THIAZOLIDIN-4-ONE
Reactant of Route 5
(5Z)-5-[(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-IMINO-3-[2-(TRIFLUOROMETHYL)PHENYL]-1,3-THIAZOLIDIN-4-ONE
Reactant of Route 6
(5Z)-5-[(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-IMINO-3-[2-(TRIFLUOROMETHYL)PHENYL]-1,3-THIAZOLIDIN-4-ONE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.